molecular formula C10H18O3 B13323969 2-(Dimethoxymethyl)-4-methylcyclohexan-1-one

2-(Dimethoxymethyl)-4-methylcyclohexan-1-one

Cat. No.: B13323969
M. Wt: 186.25 g/mol
InChI Key: LQMKMDOCCZQVPI-UHFFFAOYSA-N
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Description

2-(Dimethoxymethyl)-4-methylcyclohexan-1-one is an organic compound with a complex structure that includes a cyclohexane ring substituted with a dimethoxymethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethoxymethyl)-4-methylcyclohexan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methylcyclohexanone with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction environments are crucial to the success of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxymethyl)-4-methylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(Dimethoxymethyl)-4-methylcyclohexan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethoxymethyl)-4-methylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethoxymethyl)-3-methylcyclohexan-1-one
  • 2-(Dimethoxymethyl)-4-ethylcyclohexan-1-one
  • 2-(Dimethoxymethyl)-4-methylcyclopentan-1-one

Uniqueness

2-(Dimethoxymethyl)-4-methylcyclohexan-1-one is unique due to its specific substitution pattern on the cyclohexane ring This unique structure imparts distinct chemical properties and reactivity compared to similar compounds

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

2-(dimethoxymethyl)-4-methylcyclohexan-1-one

InChI

InChI=1S/C10H18O3/c1-7-4-5-9(11)8(6-7)10(12-2)13-3/h7-8,10H,4-6H2,1-3H3

InChI Key

LQMKMDOCCZQVPI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)C(C1)C(OC)OC

Origin of Product

United States

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